molecular formula C2H3ClO3S B3291312 1,3,2-Dioxathiolane, 4-chloro-, 2-oxide CAS No. 871838-02-7

1,3,2-Dioxathiolane, 4-chloro-, 2-oxide

Cat. No.: B3291312
CAS No.: 871838-02-7
M. Wt: 142.56 g/mol
InChI Key: CKRHDZJNJJOVET-UHFFFAOYSA-N
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Description

1,3,2-Dioxathiolane, 4-chloro-, 2-oxide is a chemical compound with the molecular formula C2H3ClO3S and a molecular weight of 142.55 g/mol . This compound is characterized by a dioxathiolane ring structure with a chlorine atom and an oxide group attached. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Dioxathiolane, 4-chloro-, 2-oxide can be synthesized through the reaction of ethylene glycol with sulfurous acid, followed by chlorination. The reaction conditions typically involve controlled temperatures and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxathiolane, 4-chloro-, 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of chlorinated derivatives .

Scientific Research Applications

1,3,2-Dioxathiolane, 4-chloro-, 2-oxide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxathiolane, 4-chloro-, 2-oxide involves its interaction with molecular targets and pathways within a system. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can participate in various chemical transformations. Its effects are mediated through the formation of reactive intermediates and the modification of molecular structures .

Comparison with Similar Compounds

Similar Compounds

    1,3,2-Dioxathiolane, 2-oxide: This compound has a similar dioxathiolane ring structure but lacks the chlorine atom and oxide group.

    1,3,2-Dioxathiolane, 2,2-dioxide:

Uniqueness

1,3,2-Dioxathiolane, 4-chloro-, 2-oxide is unique due to the presence of the chlorine atom and the oxide group, which confer distinct chemical properties and reactivity. These features make it valuable in specific chemical reactions and applications where other similar compounds may not be suitable .

Properties

IUPAC Name

4-chloro-1,3,2-dioxathiolane 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO3S/c3-2-1-5-7(4)6-2/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRHDZJNJJOVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OS(=O)O1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00826500
Record name 4-Chloro-1,3,2lambda~4~-dioxathiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00826500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871838-02-7
Record name 4-Chloro-1,3,2lambda~4~-dioxathiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00826500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,2-Dioxathiolane, 4-chloro-, 2-oxide
Reactant of Route 2
Reactant of Route 2
1,3,2-Dioxathiolane, 4-chloro-, 2-oxide
Reactant of Route 3
1,3,2-Dioxathiolane, 4-chloro-, 2-oxide
Reactant of Route 4
1,3,2-Dioxathiolane, 4-chloro-, 2-oxide

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